Stereochemical Configuration: (2R,5S) vs. (2S,5R) Enantiomer Defines Opposite Downstream Synthetic Outcomes
The (2R,5S) configuration of CAS 1421868-51-0 is the enantiomer of Methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate (CAS 153242-44-5). In the Davis et al. (2002) asymmetric synthesis, the (2S,5R)-(+) enantiomer was obtained via a metal carbenoid N–H insertion route employing N-sulfinyl δ-amino β-ketoester precursors, yielding cis-(2S,5R)-(+)-18 with a 53% isolated yield from thioketal (−)-14 (or 80% over two steps via the vinyl triflate route) [1]. By enantiomeric relationship, the (2R,5S) form rotates plane-polarized light with equal magnitude but opposite sign. This is consequential because chiral 5-phenylproline esters serve as direct precursors to CCK antagonists (e.g., (+)-RP66803), where the absolute configuration at C-2 and C-5 determines receptor binding affinity [2]. The phase-transfer catalytic alkylation methodology of Lee et al. (2013) achieves up to 97% ee for (2R)-5-phenyl-2-alkylproline tert-butyl esters, demonstrating that access to the (2R) configuration requires stereochemically defined starting materials [3].
| Evidence Dimension | Stereochemical configuration and enantiomeric identity |
|---|---|
| Target Compound Data | (2R,5S) absolute configuration; expected levorotatory optical rotation (equal and opposite to the (2S,5R)-(+) enantiomer) |
| Comparator Or Baseline | Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate (CAS 153242-44-5); reported as dextrorotatory (+)-18 in Davis et al. (2002); isolated yield 53% (thioketal route) or 80% over two steps (vinyl triflate route) |
| Quantified Difference | Opposite enantiomer—equal magnitude, opposite sign of optical rotation; the (2S,5R) form has documented synthetic yields of 53–80% in the literature, while (2R,5S) form-specific synthetic yields have not been independently published |
| Conditions | Asymmetric synthesis via Rh-carbenoid N–H insertion from δ-amino β-ketoester precursors (Davis et al., Org. Lett. 2002) |
Why This Matters
For procurement decisions in asymmetric synthesis programs targeting CCK antagonists or chiral proline-derived organocatalysts, the (2R,5S) enantiomer is the required stereoisomer when the target scaffold possesses (2R,5S) topology; ordering the wrong enantiomer (CAS 153242-44-5) yields the opposite enantiomer of the final product.
- [1] Davis, F. A.; Fang, T.; Goswami, R. Asymmetric Synthesis of Substituted Prolines from δ-Amino β-Ketoesters. Methyl (2S,5R)-(+)-5-Phenylpyrrolidine-2-carboxylate. Organic Letters, 2002, 4(9), 1599–1602. DOI: 10.1021/ol025831j. View Source
- [2] Haddad, M.; Imogaï, H.; Larchevêque, M. The First Enantioselective Synthesis of the cis-2-Carboxy-5-phenylpyrrolidine. Journal of Organic Chemistry, 1998, 63(16), 5680–5683. DOI: 10.1021/jo980408a. View Source
- [3] Lee, M.; Lee, Y.-J.; Park, E.; Park, Y.; Ha, M. W.; Hong, S.; Lee, Y.-J.; Kim, T.-S.; Kim, M.-H.; Park, H.-G. Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry, 2013, 11(12), 2039–2046. DOI: 10.1039/C3OB27089K. View Source
